molecular formula C12H16F3NO4S B2843733 N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1334369-82-2

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide

Numéro de catalogue: B2843733
Numéro CAS: 1334369-82-2
Poids moléculaire: 327.32
Clé InChI: MWDNVDIWCDOGNX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethyl-substituted benzene ring and a branched aliphatic chain containing hydroxyl and methoxy groups. This structural combination confers unique physicochemical properties, such as enhanced polarity from the hydroxyl and methoxy groups and electron-withdrawing effects from the trifluoromethyl moiety.

Propriétés

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO4S/c1-11(17,8-20-2)7-16-21(18,19)10-5-3-9(4-6-10)12(13,14)15/h3-6,16-17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDNVDIWCDOGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Sulfonamide Backbone

The trifluoromethylbenzenesulfonamide core is a recurring motif in multiple compounds. Key comparisons include:

Compound Name Substituent on Amine Group Key Features Applications/Properties Reference
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide Pyridine ring with benzyloxy and methyl groups Aromatic heterocycle enhances rigidity; benzyloxy group may improve lipophilicity Electrochemical materials (e.g., anionic polymers)
3-(4-benzoylphenoxy)-N-(3-((4-(trifluoromethyl)phenyl)sulfonamido)propyl)-N,N-dimethylpropan-1-aminium bromide Quaternary ammonium group and benzophenone moiety Cationic charge enhances solubility; bromine enables reactivity Antimicrobial coatings (quaternary ammonium compound)
N-[4-(2-CHLOROACETYL)PHENYL]METHANESULFONAMIDE Chloroacetyl and methyl groups Electrophilic chloroacetyl group facilitates nucleophilic reactions Intermediate in pharmaceutical synthesis
Perfluorinated benzenesulfonamides (e.g., [52026-59-2]) Pentafluoroethyl and triethoxysilyl groups Extreme fluorination increases thermal/chemical stability Industrial surfactants or flame retardants

Key Observations:

  • Polarity vs. Lipophilicity : The hydroxyl and methoxy groups in the target compound likely increase hydrophilicity compared to analogs with aromatic (e.g., pyridine ) or fully fluorinated substituents .
  • Electron-Withdrawing Effects : The trifluoromethyl group enhances electrophilicity, similar to chloroacetyl analogs , but with greater metabolic stability.
  • Functional Versatility : Unlike quaternary ammonium derivatives , the target compound lacks cationic charge, suggesting distinct solubility and reactivity profiles.

Q & A

Q. How can the structure and purity of N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide be confirmed experimentally?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s backbone structure, with specific attention to the hydroxy, methoxy, and trifluoromethyl groups. For purity assessment, High-Resolution Mass Spectrometry (HRMS) or Liquid Chromatography-Mass Spectrometry (LC-MS) quantifies impurities. Solvent selection (e.g., CDCl₃ for NMR) and internal standards (e.g., tetramethylsilane) are essential for accurate peak assignments .

Q. What are the key synthetic steps for preparing N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide?

  • Methodological Answer: Synthesis typically involves:
  • Step 1: Sulfonylation of 4-(trifluoromethyl)benzenesulfonyl chloride with a hydroxy-methoxy-methylpropylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
    Reaction yields depend on stoichiometric ratios and temperature control (0–25°C) to minimize side reactions .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity of the compound?

  • Methodological Answer:
  • Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) while maintaining high yields (>80%) by enhancing energy transfer .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve sulfonylation efficiency.
  • In-line analytics: Use of FTIR or ReactIR monitors reaction progress in real time, enabling dynamic adjustments .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition) require:
  • Kinetic studies to assess binding constants (Kd) and IC₅₀ values under standardized conditions (pH 7.4, 37°C) .
  • Computational docking (e.g., AutoDock Vina) to model interactions with target proteins, identifying critical residues (e.g., catalytic serine in hydrolases) .
  • Meta-analysis of published datasets to isolate variables like assay type (e.g., fluorescence vs. radiometric) that may skew results .

Q. How do structural modifications (e.g., substituent positioning) influence the compound’s bioactivity?

  • Methodological Answer: Comparative studies of analogs reveal:
Substituent Position Effect on Bioactivity
TrifluoromethylparaEnhances lipophilicity and target affinity
MethoxymetaReduces metabolic clearance
HydroxypropylSidechainImproves solubility but may hinder BBB penetration
Structure-activity relationship (SAR) models (e.g., CoMFA) guide rational design .

Q. What experimental strategies assess the compound’s stability under physiological conditions?

  • Methodological Answer:
  • Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions.
  • LC-MS/MS analysis identifies degradation products (e.g., sulfonic acid derivatives).
  • Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life .

Data Contradiction & Mechanistic Analysis

Q. How can conflicting data on the compound’s enzymatic inhibition mechanism be addressed?

  • Methodological Answer:
  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition.
  • X-ray crystallography resolves 3D structures of enzyme-inhibitor complexes, clarifying interactions (e.g., hydrogen bonding with catalytic sites) .
  • Mutagenesis studies validate key residues (e.g., replacing Ser195 in proteases) to confirm mechanistic hypotheses .

Computational & Theoretical Approaches

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer:
  • ADMET prediction: Software like SwissADME estimates logP (lipophilicity), bioavailability, and CYP450 interactions.
  • Molecular dynamics simulations (e.g., GROMACS) model membrane permeation and protein binding over microsecond timescales .

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